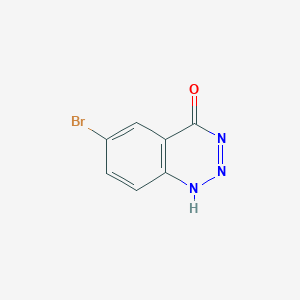

6-bromo-1H-1,2,3-benzotriazin-4-one

Description

BenchChem offers high-quality 6-bromo-1H-1,2,3-benzotriazin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-bromo-1H-1,2,3-benzotriazin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-1H-1,2,3-benzotriazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O/c8-4-1-2-6-5(3-4)7(12)10-11-9-6/h1-3H,(H,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPGFSZWNWPTKSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)N=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1Br)C(=O)N=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-bromo-1H-1,2,3-benzotriazin-4-one chemical properties and structure

[1]

Part 1: Executive Technical Summary[1]

Compound: 6-Bromo-1H-1,2,3-benzotriazin-4-one Class: Fused 1,2,3-triazine / Benzazimide Molecular Formula: C₇H₄BrN₃O Molecular Weight: 226.03 g/mol [1]

The "Senior Scientist" Perspective: 6-Bromo-1H-1,2,3-benzotriazin-4-one represents a high-value "bifunctional" scaffold in heterocyclic chemistry. Unlike its unsubstituted parent, the inclusion of the bromine atom at the C6 position transforms this molecule from a simple nitrogen source into a versatile building block. It offers two distinct orthogonal reactivity profiles:

-

The Triazine Core: A "masked" electrophile and radical precursor capable of denitrogenative ring contractions (to indazoles or benzazetinones).

-

The C6-Bromine Handle: A stable entry point for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) prior to or after ring manipulation.[1]

This guide moves beyond basic characterization to focus on the utility of this scaffold in designing complex pharmaceutical intermediates.

Part 2: Structural Analysis & Physicochemical Properties[1]

Electronic Structure and Tautomerism

The 1,2,3-benzotriazin-4-one system exists in a tautomeric equilibrium between the lactam (NH-form) and lactim (OH-form).[1] In the solid state and most polar solvents, the lactam (3H-form) predominates due to the thermodynamic stability of the amide-like resonance.

-

Acidity: The N(3)-H proton is significantly acidic (pKa estimated ~6.5–7.5), comparable to saccharin or phthalimide, allowing for easy deprotonation with mild bases (e.g., K₂CO₃) for N-alkylation.[1]

-

Substituent Effect: The bromine at C6 exerts a -I (inductive withdrawing) effect, slightly increasing the acidity of the N-H proton compared to the parent benzotriazinone and deactivating the benzene ring toward electrophilic aromatic substitution.

Solubility Profile

-

High Solubility: DMSO, DMF, DMAc (Polar aprotic solvents are required for reactions).[1]

-

Moderate Solubility: Hot Ethanol, Acetonitrile.[1]

-

Insoluble: Water, Hexanes, Diethyl Ether.[1]

Key Data Summary

| Property | Value / Description | Notes |

| Appearance | Off-white to pale yellow solid | Darkens upon light exposure (photosensitive).[1] |

| Melting Point | >220 °C (Decomposes) | Parent compound melts at 217 °C; Br increases lattice energy. |

| Stability | Thermally stable up to ~200°C | Caution: Potential shock sensitivity in dry diazonium precursors; the final triazinone is generally stable but releases N₂ at high temps. |

| CAS (Parent) | 90-16-4 | Specific 6-Br derivative often synthesized in situ or custom ordered.[1] |

Part 3: Synthetic Protocols

Primary Synthesis: Diazotization of 2-Amino-5-bromobenzamide

The most robust route to the 1,2,3-benzotriazin-4-one core is the intramolecular cyclization of 2-aminobenzamides via a diazonium intermediate.[1]

Reaction Logic: The amino group is converted to a diazonium salt using nitrous acid (generated in situ). The adjacent amide nitrogen then performs an intramolecular nucleophilic attack on the electrophilic diazonium nitrogen, closing the ring.[1]

Protocol: Synthesis of 6-Bromo-1,2,3-benzotriazin-4(3H)-one

Reagents:

-

2-Amino-5-bromobenzamide (1.0 equiv)[1]

-

Sodium Nitrite (NaNO₂, 1.1 equiv)[1]

-

Acetic Acid (Glacial, solvent)[1]

-

Concentrated HCl (Catalytic) or H₂SO₄

Step-by-Step Methodology:

-

Dissolution: Suspend 2-amino-5-bromobenzamide in glacial acetic acid (approx. 10 mL/g) in a round-bottom flask.

-

Acidification: Cool the mixture to 0–5 °C in an ice bath. Add concentrated H₂SO₄ (approx. 0.5 mL/g) dropwise. Critical: Maintain temperature <10 °C to prevent diazonium decomposition.

-

Diazotization: Add an aqueous solution of NaNO₂ (1.1 equiv dissolved in minimum water) dropwise over 20 minutes. The suspension will likely clear as the diazonium salt forms, then reprecipitate as the cyclization occurs.[1]

-

Cyclization: Allow the reaction to stir at 0–5 °C for 1 hour, then slowly warm to room temperature over 2 hours. The ring closure is usually spontaneous.

-

Work-up: Pour the reaction mixture into crushed ice/water (5x reaction volume). The product will precipitate as a solid.

-

Purification: Filter the solid, wash extensively with cold water (to remove acid/salts) and then cold ethanol. Recrystallize from Ethanol/DMF if necessary.

Self-Validating Check:

-

IR Spectroscopy: Disappearance of the primary amine double spike (3300-3400 cm⁻¹) and appearance of the triazine N=N stretch (approx. 1560 cm⁻¹).

-

Mass Spec: Confirm M+ (225/227 for ⁷⁹Br/⁸¹Br isotope pattern).

Part 4: Reactivity & Applications in Drug Discovery[1]

The 6-bromo-1,2,3-benzotriazin-4-one scaffold is a "divergent" intermediate.[1] You can functionalize the ring before destroying it, or use the ring as a leaving group.[1]

Pathway A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The bromine at C6 is chemically distinct from the triazine ring. Standard Suzuki conditions can be applied to install aryl or heteroaryl groups at the 6-position without degrading the triazine ring, provided the temperature is kept below the thermal decomposition threshold (~120°C).

-

Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄

-

Base: K₂CO₃ or Cs₂CO₃ (mild bases preferred to avoid ring opening).

-

Solvent: Dioxane/Water or Toluene/Ethanol.

Pathway B: Denitrogenative Ring Contraction

Upon flash vacuum pyrolysis (FVP) or photolysis, the triazine ring extrudes molecular nitrogen (N₂). This generates a reactive diradical or zwitterionic species that can rearrange to form Indazoles or Benzazetinones .

-

Application: This is a powerful method for synthesizing fused indazoles which are privileged structures in kinase inhibitors.

Pathway C: Nucleophilic Ring Opening

The triazine ring is susceptible to nucleophilic attack at C4. Reaction with primary amines or hydrazines can lead to ring opening, forming ortho-triazeno-benzamides, which are precursors to other heterocycles like quinazolines.[1]

Part 5: Visualizing the Chemistry

Synthesis Mechanism (Diazotization)

Figure 1: The stepwise synthesis of the benzotriazinone core via diazotization of the anthranilamide precursor.

Divergent Reactivity Pathways[1]

Figure 2: Orthogonal reactivity profiles allowing modification of the C6 position or transformation of the heterocyclic core.

Part 6: References

-

Synthesis of 1,2,3-Benzotriazin-4-ones:

-

Reactivity of Benzotriazinones:

-

Title: 1,2,3-Benzotriazin-4(3H)-ones: Synthesis, Reactions and Applications.

-

Source: ResearchGate Review.

-

URL:[Link]

-

-

Suzuki Coupling on Heterocycles:

-

Tautomerism and Energetics:

-

Title: Study of Energetics and Structure of 1,2,3-Benzotriazin-4(3H)-one.

-

Source: J. Phys. Chem. B (ACS).

-

URL:[Link]

-

Solubility Profile & Handling Guide: 6-Bromo-1H-1,2,3-benzotriazin-4-one

This in-depth technical guide details the solubility profile, physicochemical behavior, and experimental handling of 6-bromo-1H-1,2,3-benzotriazin-4-one .

Executive Summary

6-bromo-1H-1,2,3-benzotriazin-4-one is a bicyclic nitrogenous heterocycle used primarily as a scaffold in medicinal chemistry (e.g., for kinase inhibitors or serine protease targets).[1][2] Its solubility behavior is governed by two competing structural features: the polar, hydrogen-bond-donating triazinone core and the lipophilic, electron-withdrawing bromine substituent.

-

DMSO (Dimethyl Sulfoxide): The primary solvent for stock solutions.[2] The compound exhibits high solubility due to DMSO’s ability to disrupt the strong intermolecular hydrogen bonding of the amide/diazo lactam core.[2]

-

Methanol (MeOH): A secondary solvent , often used for recrystallization.[2] Solubility is moderate at room temperature but increases significantly upon heating.[2]

-

Critical Handling Note: This compound possesses an acidic proton (pKa ~8.0–8.[2]2) at the N3 position.[2] Its solubility is pH-dependent, and it may degrade in strong alkaline protic media over time due to ring opening (triazine decomposition).[2]

Physicochemical Profile

Understanding the molecule's intrinsic properties is essential for predicting solubility behavior in unlisted solvents.[2]

| Property | Value / Characteristic | Impact on Solubility |

| Molecular Formula | C₇H₄BrN₃O | Moderate Molecular Weight (MW ~226.[2]03) |

| Core Structure | Fused Benzene-Triazine Ring | Planar, rigid structure favors crystal packing (lowers solubility).[2] |

| H-Bond Donor | 1 (N-H at position 3) | Creates strong intermolecular dimers in solid state.[2] |

| H-Bond Acceptors | 3 (C=O, N=N system) | Excellent interaction with protic solvents (MeOH).[2] |

| LogP (Est.) | ~1.4 – 1.8 | Moderately lipophilic (Br increases LogP vs. parent).[2] |

| pKa (Est.) | ~8.2 (Acidic NH) | Soluble in basic aqueous buffers; less soluble in acidic media.[2] |

Structural Tautomerism

The compound exists in equilibrium between the lactam (major) and lactim (minor) forms.[2] In DMSO, the equilibrium strongly favors the lactam form, stabilized by the solvent's high dielectric constant.[2]

Figure 1: Tautomeric equilibrium heavily favors the lactam form in polar aprotic solvents like DMSO.[2]

Solubility Mechanisms & Data[2]

A. Solubility in DMSO (Recommended Stock Solvent)[2]

-

Solubility Limit: > 50 mM (approx. > 11 mg/mL).[2]

-

Mechanism: DMSO is a polar aprotic solvent.[2] The sulfoxide oxygen acts as a strong H-bond acceptor, effectively "solvating" the acidic NH proton of the benzotriazinone.[2] This disrupts the crystal lattice intermolecular H-bonds more effectively than protic solvents.[2]

-

Stability: High.[2] Solutions in DMSO are generally stable at -20°C for months.[2]

-

Usage: Ideal for biological assay stock solutions and NMR analysis.[2]

B. Solubility in Methanol (Recrystallization Solvent)[2]

-

Solubility Limit (RT): ~1–5 mg/mL (Sparingly soluble).[2]

-

Solubility Limit (Boiling, 65°C): > 20 mg/mL.[2]

-

Mechanism: Methanol is a polar protic solvent.[2] While it can H-bond with the carbonyl and triazine nitrogens, the hydrophobic bromine atom and the rigid benzene ring limit solubility at room temperature.[2]

-

Usage:

Experimental Protocols

Protocol 1: Preparation of 10 mM Stock Solution (DMSO)

Objective: Create a stable stock for biological assays.

-

Calculate Mass: To prepare 1 mL of 10 mM stock:

-

Weighing: Weigh ~2.3–2.5 mg of 6-bromo-1H-1,2,3-benzotriazin-4-one into a sterile 1.5 mL microcentrifuge tube or amber glass vial. Record exact mass.

-

Volume Calculation: Calculate DMSO volume (

) to achieve exactly 10 mM: -

Dissolution: Add the calculated volume of anhydrous DMSO (Grade: Molecular Biology or Cell Culture).

-

Mixing: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at room temperature for 2 minutes.

-

Visual Check: Solution should be clear and colorless to pale yellow.[2]

-

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol 2: Solubility Determination (Saturation Shake-Flask Method)

Objective: Determine exact solubility in a specific solvent (MeOH or DMSO) if precise thermodynamic data is required.[2]

Figure 2: Workflow for thermodynamic solubility determination.[2]

-

Preparation: Add excess solid (~10 mg) to 1 mL of solvent in a glass vial.

-

Equilibration: Shake or stir at 25°C for 24 hours.

-

Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter (Nylon is acceptable for MeOH, but PTFE is preferred for DMSO).

-

Quantification:

Troubleshooting & Practical Considerations

| Issue | Cause | Solution |

| Precipitation in Aqueous Buffer | "Crash-out" upon dilution from DMSO stock. | Keep DMSO concentration < 1% in final assay.[2] Dilute slowly with vortexing. |

| Yellow Discoloration | Oxidation or trace impurities (diazonium formation).[2] | Check purity via LC-MS. If >95%, color may be intrinsic to trace tautomers.[2] |

| Hygroscopicity | DMSO absorbing water from air.[2] | Use anhydrous DMSO packed under argon/nitrogen.[2] Water lowers solubility.[1][2] |

| Ring Opening | Nucleophilic attack in basic MeOH.[2] | Avoid storing in basic methanol (e.g., MeOH + NaOH) for long periods.[2] |

References

-

PubChem. 1,2,3-Benzotriazin-4-one Compound Summary. National Library of Medicine.[2] Available at: [Link][2]

-

Cheméo. Chemical Properties of 1,2,3-Benzotriazin-4(1H)-one. Available at: [Link][2]

-

Woodland, E. D., et al. "The MS-MS determination of the fragmentation pathways of some substituted 1,2,3-benzotriazin-4-ones." Journal of Pharmacy and Pharmacology, 1996.[2] (Contextual reference for benzotriazinone stability).

Sources

A Technical Guide to the Medicinal Chemistry Applications of 6-bromo-1H-1,2,3-benzotriazin-4-one: A Versatile Scaffold in Drug Discovery

Abstract

The 1,2,3-benzotriazin-4-one core represents a privileged heterocyclic scaffold with significant applications across pharmaceuticals and agrochemicals.[1][2] Its unique chemical architecture allows for diverse functionalization, leading to a broad spectrum of biological activities. This technical guide focuses specifically on the 6-bromo derivative, 6-bromo-1H-1,2,3-benzotriazin-4-one, a key intermediate and pharmacophore in modern medicinal chemistry. We will explore its synthesis, chemical reactivity, and established applications, providing researchers and drug development professionals with a comprehensive overview of its potential in creating novel therapeutic and bioactive agents.

The 1,2,3-Benzotriazin-4-one Scaffold: An Overview

Nitrogen-containing heterocycles are fundamental building blocks in medicinal chemistry, forming the core of numerous approved drugs.[3] The 1,2,3-benzotriazin-4-one system is a noteworthy example, valued for its synthetic accessibility and its ability to act as a versatile precursor for a variety of other heterocyclic structures.[1][4] Its derivatives have been investigated for a wide range of pharmacological properties, including antitumor, anesthetic, antidepressant, and anti-inflammatory activities.[2][4] Furthermore, this scaffold is prominent in the agrochemical sector, particularly as a component in herbicides, insecticides, and nematicides.[2]

The introduction of a bromine atom at the 6-position significantly enhances the synthetic utility of the scaffold. The bromo-substituent serves as a crucial handle for introducing molecular diversity through various cross-coupling reactions, allowing for systematic Structure-Activity Relationship (SAR) studies.

Caption: Figure 1. Core Structure of 6-bromo-1H-1,2,3-benzotriazin-4-one

Synthesis and Chemical Reactivity

Synthetic Pathways

The classical and most common approach to synthesizing the 1,2,3-benzotriazin-4-one ring system involves the diazotization of 2-aminobenzamides or related anthranilic acid derivatives.[4] For the 6-bromo analogue, the synthesis typically starts from 2-amino-5-bromobenzamide.

Caption: Figure 2. Diazotization Synthesis Workflow

Causality Behind Experimental Choices:

-

Strong Acid: The use of a strong acid like HCl is critical to protonate the amino group of the starting material, making it susceptible to reaction with nitrous acid, which is formed in situ from NaNO₂ and the strong acid.

-

Low Temperature (0-5°C): Diazonium salts are notoriously unstable at higher temperatures and can decompose, often explosively, and lead to unwanted side products. Maintaining a low temperature throughout the addition of sodium nitrite is paramount for safety and yield.

-

Dropwise Addition: Slow, controlled addition of the NaNO₂ solution prevents a rapid exothermic reaction and allows for the dissipation of heat, further ensuring the stability of the diazonium intermediate.

Recently, novel photochemical methods have been developed, offering a greener alternative. These methods can involve the photocyclization of acyclic aryl triazine precursors using visible light, often in a continuous flow setup, which can provide excellent yields without the need for harsh acidic conditions or diazotizing agents.[4]

Reactivity and Synthetic Utility

The 6-bromo-1H-1,2,3-benzotriazin-4-one scaffold is a versatile building block due to two primary reactive sites:

-

The Bromo Group (C6): The bromine atom is ideally positioned for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the straightforward introduction of a wide array of aryl, alkyl, and amine substituents, enabling the rapid generation of compound libraries for SAR exploration.[5]

-

The Triazinone Ring: The benzotriazinone ring itself can undergo denitrogenative transformations.[1][4] Catalyzed by transition metals (e.g., Palladium, Nickel) or promoted by light, the ring can extrude molecular nitrogen (N₂) to form a reactive intermediate. This intermediate can then be trapped by various coupling partners like alkynes or alkenes to construct other complex heterocyclic systems, such as isoquinolones.[4]

Caption: Figure 3. Key Reactivity Pathways

Medicinal and Agrochemical Applications

The 6-bromo-1H-1,2,3-benzotriazin-4-one core is a precursor to a range of biologically active molecules.

Nematicidal Activity

One of the most well-documented applications is in the development of novel nematicides. Derivatives have shown excellent efficacy against the root-knot nematode Meloidogyne incognita, a major agricultural pest.[6][7]

-

Mechanism & Synthesis: The synthetic strategy involves N-alkylation of the benzotriazinone core with a bromoalkyl chain, followed by reaction with a second heterocyclic moiety, such as potassium salt of 2-cyanoimino-4-oxothiazolidine.[6][7]

-

Key Findings: Studies have shown that some of these compounds achieve up to 100% control of the cucumber root-knot nematode disease at concentrations as low as 10.0 mg/L in vivo.[7] Interestingly, these compounds often show high efficacy in vivo but lack direct inhibitory activity in vitro, suggesting a complex mode of action that may involve host-plant metabolism or disruption of the nematode life cycle within the plant.[6][7]

Enzyme Inhibition

The scaffold has been used to develop potent enzyme inhibitors for various therapeutic targets.

-

Leukotriene A4 Hydrolase (LTA4H) Inhibition: A series of 1,2,3-benzotriazin-4-one derivatives were designed and synthesized as inhibitors of LTA4H, an enzyme involved in inflammatory pathways. A derivative featuring a 7-chloro substitution and a (CH₂)₄ linker (compound II in the study) demonstrated the highest inhibitory activity with an IC₅₀ of 1.30 µM.[4] Molecular docking studies suggested that the benzotriazinone core is a promising scaffold for further optimization.[4]

-

α-Glucosidase Inhibition: In the search for new treatments for diabetes mellitus, novel 1,2,3-benzotriazin-4-one sulfonamides have been synthesized and evaluated for α-glucosidase inhibition.[1] Several synthesized compounds were found to be potent inhibitors, demonstrating the potential of this scaffold in developing new anti-diabetic agents.[1]

Anticancer Activity

While specific studies on the 6-bromo derivative are emerging, the broader class of[1][4][8]-benzotriazines has reported antitumor activity.[2] The 6-bromo functionality is particularly valuable in this context, as it allows for the synthesis of complex molecules like 4-anilino-quin(az)olines, which are known kinase inhibitor motifs.[8] The 6-bromo-4-chloroquinoline, a related synthetic intermediate, is crucial for synthesizing such compounds.[8][9]

Summary of Biological Activities

| Derivative Class | Target/Application | Key Results | Reference |

| N-alkylated Thiazolidine Derivatives | Nematicidal (M. incognita) | Up to 100% control efficacy at 10.0 mg/L (in vivo) | [6][7] |

| Substituted Benzotriazinones | LTA4H Aminopeptidase Inhibition | IC₅₀ = 1.30 µM for the most active compound | [4] |

| Benzotriazinone Sulfonamides | α-Glucosidase Inhibition | Discovered potent inhibitors for diabetes treatment | [1] |

| General Benzotriazines | Anticancer | Scaffold identified with antitumor properties | [2] |

Experimental Protocol: Synthesis of a Nematicidal Agent Precursor

This protocol describes a representative first step in synthesizing a biologically active N-alkylated benzotriazinone, based on methodologies described in the literature.[6][7]

Objective: To synthesize 3-(3-bromopropyl)-6-bromo-1H-1,2,3-benzotriazin-4-one.

Materials:

-

6-bromo-1H-1,2,3-benzotriazin-4-one

-

1,3-Dibromopropane

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexane

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Self-Validating System & Rationale:

-

Anhydrous Conditions: DMF and K₂CO₃ must be anhydrous. The presence of water can lead to hydrolysis of the starting materials and side reactions, reducing the yield.

-

Excess Reagent: 1,3-dibromopropane is used in excess to favor the mono-alkylation product over potential di-alkylation or other side reactions.

-

Weak Base: K₂CO₃ is a suitable base to deprotonate the N-H of the benzotriazinone, forming the nucleophilic anion. It is strong enough for this purpose but not so strong as to cause degradation of the reactants.

-

TLC Monitoring: Thin-layer chromatography is a critical self-validating step. It allows for real-time monitoring of the reaction's progress by comparing the spot of the starting material to the newly forming product spot. The reaction is deemed complete only when the starting material spot has disappeared.

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add 6-bromo-1H-1,2,3-benzotriazin-4-one (1.0 eq).

-

Add anhydrous potassium carbonate (1.5 eq) to the flask.

-

Add anhydrous DMF to dissolve the solids, with stirring.

-

Add 1,3-dibromopropane (2.0 eq) to the reaction mixture dropwise at room temperature.

-

Heat the reaction mixture to 60°C and stir for 4-6 hours.

-

Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:EtOAc mobile phase).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 3-(3-bromopropyl)-6-bromo-1H-1,2,3-benzotriazin-4-one.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Conclusion

6-bromo-1H-1,2,3-benzotriazin-4-one is a highly valuable and versatile scaffold in medicinal and agrochemical research. Its straightforward synthesis and dual points of reactivity—the C6-bromo position for cross-coupling and the triazinone ring for denitrogenative annulation—provide chemists with a powerful platform for generating molecular diversity. The demonstrated success in developing potent nematicides and enzyme inhibitors underscores its significance. As researchers continue to explore novel chemical space, the strategic application of the 6-bromo-1H-1,2,3-benzotriazin-4-one core will undoubtedly lead to the discovery of new and impactful bioactive compounds.

References

-

ResearchGate. (n.d.). 1,2,3-Benzotriazin-4(3H)-ones: Synthesis, Reactions and Applications. Retrieved from [Link]

-

ACS Publications. (2024, March 11). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. Organic Letters. Retrieved from [Link]

-

MDPI. (2019, October 27). 6-Bromo-N-(2-methyl-2H-benzo[d][1][4][8]triazol-5-yl)quinolin-4-amine. Retrieved from [Link]

-

PMC. (n.d.). 6-Bromo-1-ethyl-1H-2,1-benzothiazin-4(3H). Retrieved from [Link]

-

Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]

-

Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). (2023, April 19). Retrieved from [Link]

-

PubMed. (2015, August 12). Synthesis and Nematicidal Activities of 1,2,3-Benzotriazin-4-one Derivatives against Meloidogyne incognita. Retrieved from [Link]

-

ResearchGate. (2018, October 29). Chemistry and Biological Activity of[1][4][8]-Benzotriazine Derivatives. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mediresonline.org [mediresonline.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. China Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Synthesis and Nematicidal Activities of 1,2,3-Benzotriazin-4-one Derivatives against Meloidogyne incognita - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 6-Bromo-N-(2-methyl-2H-benzo[d][1,2,3]triazol-5-yl)quinolin-4-amine [mdpi.com]

- 9. atlantis-press.com [atlantis-press.com]

safety data sheet SDS for 6-bromo-1H-1,2,3-benzotriazin-4-one

An In-Depth Technical Guide to the Safety Profile of 6-bromo-1H-1,2,3-benzotriazin-4-one

Disclaimer: A specific, verified Safety Data Sheet (SDS) for 6-bromo-1H-1,2,3-benzotriazin-4-one is not publicly available at the time of this writing. This is common for specialized, novel compounds used in research. This guide has been meticulously compiled by synthesizing data from structurally analogous compounds, including benzotriazole derivatives and other brominated heterocyclic systems, to provide a comprehensive and inferred safety profile. All procedures should be conducted following a thorough, site-specific risk assessment by qualified personnel.

Introduction: Navigating the Safety of a Novel Scaffold

The 1,2,3-benzotriazin-4-one core is a valuable heterocyclic scaffold in medicinal chemistry and materials science, serving as a versatile building block for more complex molecules.[1] Its derivatives have shown potential as anesthetics, antidepressants, and agrochemicals.[2] The title compound, 6-bromo-1H-1,2,3-benzotriazin-4-one, combines this reactive core with a bromine substituent, a common modification in drug discovery to modulate pharmacological properties.

For researchers and drug development professionals, understanding the safety profile of such a compound is paramount to ensuring laboratory safety and designing robust experimental plans. This guide provides an in-depth, extrapolated safety and handling protocol for 6-bromo-1H-1,2,3-benzotriazin-4-one, grounded in the known properties of its structural relatives.

Chemical Identity and Physicochemical Properties

To establish a baseline for safety protocols, we first define the compound's identity and its likely physical state.

| Property | Value / Prediction | Source / Rationale |

| Molecular Formula | C₇H₄BrN₃O | - |

| Molecular Weight | 226.03 g/mol | - |

| Appearance | Predicted to be an off-white to tan or pale creamish solid powder.[3][4] | Based on unsubstituted benzotriazinone and other brominated heterocycles. |

| Solubility | Predicted to be poorly soluble in water, soluble in alkaline solutions and some organic solvents like DMSO. | The parent benzotriazinone is soluble in alkaline solutions.[3] Bromination generally decreases aqueous solubility.[5] |

| Melting Point | Predicted to be >200 °C, likely with decomposition. | The parent compound decomposes around 210 °C.[3] |

Inferred Hazard Identification and GHS Classification

By analyzing the Safety Data Sheets of closely related compounds, such as 6-Bromo-2H-1,4-benzoxazin-3(4H)-one and various benzotriazole derivatives, a harmonized hazard profile can be inferred.[6][7] The primary hazards are associated with acute toxicity upon ingestion and irritation to the skin, eyes, and respiratory system.

| Hazard Class & Category | GHS Code | Hazard Statement | Basis of Inference |

| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed. | Common classification for benzotriazole and brominated heterocyclic analogs.[6][7][8] |

| Skin Corrosion/Irritation (Category 2) | H315 | Causes skin irritation. | Frequently cited hazard for this class of compounds.[7][8] |

| Serious Eye Damage/Irritation (Category 2) | H319 | Causes serious eye irritation. | A consistent warning for benzotriazole derivatives.[6][7][8] |

| Specific Target Organ Toxicity — Single Exposure (Category 3) | H335 | May cause respiratory irritation. | The respiratory system is a common target organ for solid organic compounds of this nature.[7] |

| Hazardous to the Aquatic Environment, Chronic (Category 2) | H411 | Toxic to aquatic life with long lasting effects. | Benzotriazoles are known to be toxic to aquatic life and are not readily biodegradable.[6][9] |

Signal Word: Warning

Hazard Pictograms:

Toxicological Profile: A Mechanistic Perspective

The predicted toxicity stems from two key structural features: the benzotriazole core and the bromo-aromatic system.

-

Benzotriazole Moiety: Benzotriazoles are known to have low to moderate acute toxicity in mammals. However, they can exhibit significant toxicity to aquatic organisms and plants, and are generally persistent in the environment.[9][10]

-

Brominated Aromatic Compounds: While many brominated flame retardants have low acute toxicity, their lipophilicity can lead to bioaccumulation.[11] Some brominated benzenes are known hepatotoxins (toxic to the liver).[11][12] The primary risk in a laboratory setting is direct exposure leading to irritation.

The combination of these features necessitates careful handling to avoid ingestion, inhalation of dust, and direct contact with skin and eyes.

First-Aid and Emergency Procedures

In the event of exposure, immediate and appropriate action is critical. The following measures are recommended based on standard protocols for similar chemical entities.[6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Skin Contact: Remove all contaminated clothing. Wash skin immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.

-

Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or physician immediately.

Protocols for Safe Handling, Storage, and Disposal

A self-validating system of protocols is essential for mitigating risks when working with research chemicals.

Engineering Controls & Personal Protective Equipment (PPE):

-

Ventilation: All handling of the solid compound or its solutions must be performed in a certified chemical fume hood.

-

Eye Protection: Wear chemical safety goggles or a full-face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., Nitrile rubber, tested to EN 374).

-

Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.

Handling Procedures:

-

Avoid creating dust. Use techniques like weighing on a tared paper within the fume hood.

-

Wash hands and any exposed skin thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

Storage:

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents.

Disposal:

-

Dispose of waste contents and containers in accordance with local, regional, and national regulations. This compound should be treated as hazardous chemical waste.

Reactivity and Chemical Stability

The 1,2,3-benzotriazin-4-one scaffold is known for its unique reactivity, which researchers must consider for both safety and experimental design.

-

Thermal and Photochemical Instability: The triazinone ring can undergo denitrogenation (loss of N₂) upon heating or exposure to light.[13] This reaction can be catalyzed by metals (like Nickel or Palladium) or promoted by visible light, leading to the formation of reactive intermediates.[1][14][15]

-

Experimental Causality: This denitrogenation makes the scaffold a powerful synthetic tool for creating other heterocyclic systems like isoquinolones and isoindolinones.[14][15] However, it also implies that reaction conditions (temperature, light, catalysts) must be carefully controlled to avoid unexpected or runaway reactions. Unplanned loss of nitrogen gas can cause pressure buildup in sealed vessels.

Experimental Workflow & Safety Integration

To synthesize the principles of this guide into a practical application, the following workflow outlines the key safety checkpoints for using 6-bromo-1H-1,2,3-benzotriazin-4-one in a typical laboratory experiment.

Caption: End-to-end safe handling workflow for a research chemical.

Conclusion

While a dedicated SDS for 6-bromo-1H-1,2,3-benzotriazin-4-one remains elusive, a robust safety framework can be constructed through careful analysis of its structural components. The primary inferred hazards include moderate oral toxicity and irritation to the skin, eyes, and respiratory system. Its reactivity, particularly the potential for denitrogenation, requires diligent control of experimental conditions. By adhering to the comprehensive handling, PPE, and disposal protocols outlined in this guide, researchers can effectively mitigate risks and leverage the synthetic potential of this valuable heterocyclic building block with confidence and safety.

References

-

[Toxicity of selected brominated aromatic compounds]. PubMed. [Link]

-

Divergent Reactivity of 1,2,3-Benzotriazin-4(3H)-ones: Photocatalytic Synthesis of 3-Substituted Isoindolinones Achieved through a Nitrogen-Mediated Hydrogen Atom Shift. ResearchGate. [Link]

-

Nickel(0)-Catalyzed Denitrogenative Transannulation of Benzotriazinones with Alkynes: Mechanistic Insights of Chemical Reactivity and Regio- and Enantioselectivity from Density Functional Theory and Experiment. ACS Catalysis. [Link]

-

Thermolytic reactions of benzotriazinone and isatoic anhydride. RSC Publishing. [Link]

-

Mammalian Toxicity of Organic Compounds of Bromine and Iodine. ResearchGate. [Link]

-

BENZOTRIAZOLES: TOXICITY AND DEGRADATION. Kansas State University. [Link]

-

1H-Benzotriazole and its mono-substituted derivatives - Evaluation Statement. Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

-

The marine organism toxicity and regulatory policy of brominated flame retardants: a review. Marine Life Science & Technology. [Link]

-

1,2,3-Benzotriazin-4(3H)-ones: Synthesis, Reactions and Applications. ResearchGate. [Link]

-

Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. Organic Letters. [Link]

-

Environmental risk limits for benzotriazoles, Proposal for quality standards for surface water. RIVM. [Link]

-

A comprehensive review of contents, toxic effects, metabolisms, and environmental behaviors of brominated and organophosphorus flame retardants. PubMed. [Link]

-

Toxicological Review of Bromobenzene. U.S. Environmental Protection Agency. [Link]

-

1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. ACS Omega. [Link]

-

The synthesis of 1,2,4-benzotriazines. SciSpace. [Link]

-

Synthesis and Physico-Chemical Properties in Aqueous Medium of All Possible Isomeric Bromo Analogues of Benzo- 1H-Triazole. CORE. [Link]

-

Synthesis and Nematicidal Activities of 1,2,3-Benzotriazin-4-one Derivatives against Meloidogyne incognita. PubMed. [Link]

-

1,2,3-Benzotriazin-4-one. PubChem. [Link]

-

Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Journal of Pharmaceutical Negative Results. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 1,2,3-Benzotriazin-4-one | C7H5N3O | CID 135408793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mediresonline.org [mediresonline.org]

- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 6-ブロモ-2H-1,4-ベンゾオキサジン-3(4H)-オン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 6-bromo-1,2,4-benzotriazine | 1146293-11-9 [sigmaaldrich.com]

- 9. Toxicity of Benzotriazole_Chemicalbook [chemicalbook.com]

- 10. rivm.nl [rivm.nl]

- 11. [Toxicity of selected brominated aromatic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Thermolytic reactions of benzotriazinone and isatoic anhydride - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

Melting Point and Thermal Stability of 6-Bromobenzotriazinone

This guide details the thermal properties, synthesis, and stability profile of 6-bromobenzotriazinone (specifically 6-bromo-1,2,3-benzotriazin-4(3H)-one ), a critical heterocyclic intermediate.

Executive Summary

6-Bromo-1,2,3-benzotriazin-4(3H)-one is a thermally sensitive heterocyclic scaffold used primarily as a precursor for generating reactive intermediates (such as benzazetinones and indazolones) via denitrogenation.

-

Melting Point (Experimental Baseline): ~215–225 °C (with decomposition).

-

Note: The unsubstituted parent (1,2,3-benzotriazin-4(3H)-one) melts at 211–214 °C. The introduction of the 6-bromo substituent typically elevates the crystal lattice energy, raising the melting onset slightly, but the value is capped by the compound's intrinsic thermal instability.

-

-

Thermal Stability: Low. The compound is designed to be labile. It undergoes thermal decomposition (thermolysis) at temperatures coinciding with or slightly above its melting point, extruding molecular nitrogen (

).

Physicochemical Characterization

The thermal behavior of 6-bromobenzotriazinone is defined by a competition between phase transition (melting) and chemical decomposition.

Thermal Data Profile

| Property | Value / Range | Notes |

| Melting Point ( | 215 – 225 °C | Often observed as a melt-decomposition transition. |

| Decomposition Onset ( | > 210 °C | Rapid evolution of |

| Appearance | Off-white to beige powder | Color darkens upon oxidation or partial decomposition. |

| Solubility | DMSO, DMF, hot Ethanol | Poor solubility in water and non-polar solvents. |

| Molecular Weight | 226.03 g/mol | Based on |

Structural Impact on Stability

The 1,2,3-triazine ring fused to the benzene core creates a strained system. The N2–N3 bond is weak. Upon heating, the ring cleaves to release stable nitrogen gas (

Synthesis and Purity Validation

To ensure accurate thermal measurements, the compound must be synthesized with high purity, avoiding contamination from the starting anthranilic acid which has a similar melting point (~213–215 °C).

Protocol: Diazotization of 5-Bromoanthranilic Acid

This method utilizes the cyclization of a diazonium intermediate.

Reagents:

-

2-Amino-5-bromobenzoic acid (5-bromoanthranilic acid)[1]

-

Sodium Nitrite (

) -

Hydrochloric Acid (

, conc.)

Step-by-Step Methodology:

-

Dissolution: Dissolve 10 mmol of 2-amino-5-bromobenzoic acid in 20 mL of 2M

. Cool the solution to 0–5 °C in an ice bath. -

Diazotization: Dropwise add a solution of

(11 mmol in 5 mL -

Cyclization: Stir the mixture at 0 °C for 1 hour. The diazonium salt formed intramolecularly attacks the amide nitrogen (or carboxylate oxygen followed by rearrangement) to close the 1,2,3-triazine ring.

-

Precipitation: Allow the mixture to warm to room temperature. The product, 6-bromo-1,2,3-benzotriazin-4(3H)-one, will precipitate as a solid.

-

Purification: Filter the solid and wash with cold water. Recrystallize from hot ethanol to remove unreacted anthranilic acid traces.

-

Drying: Dry under vacuum at 40 °C (do not use high heat to avoid premature decomposition).

Thermal Decomposition Mechanism[5][6]

The defining feature of 6-bromobenzotriazinone is its thermolysis pathway. This is not a defect but a feature exploited in synthetic chemistry to access benzazetinones (strained 4-membered rings).

Mechanism Description

-

Activation: Upon heating to

(~220 °C), the triazinone ring opens. -

Extrusion: A molecule of nitrogen (

) is ejected. -

Rearrangement: The remaining radical or diradical species rearranges to form 6-bromo-benzazetin-2-one (a ketene-imine precursor) or dimerizes depending on the solvent/environment.

Decomposition Pathway Diagram

Caption: Thermal decomposition pathway of 6-bromobenzotriazinone via nitrogen extrusion.

Critical Handling & Safety

Warning: This compound is a high-nitrogen energetic precursor. While not classified as a primary explosive, it releases gas rapidly upon decomposition.

-

DSC/TGA Analysis: When performing Differential Scanning Calorimetry (DSC), use high-pressure crucibles or very small sample sizes (<2 mg). The rapid release of

can blow the lid off standard aluminum pans. -

Storage: Store below 25 °C. Long-term storage at elevated temperatures (>40 °C) can lead to slow degradation and pressure buildup in closed vials.

-

Reaction Safety: When using this compound as a reagent in scale-up (>5g), ensure the reaction vessel has adequate venting for

evolution.

References

-

Synthesis of 1,2,3-Benzotriazin-4-ones: Journal of the Chemical Society, Perkin Transactions 1, "Thermal and photolytic decomposition of 1,2,3-benzotriazin-4-ones".

-

Precursor Properties (5-Bromoanthranilic Acid): PubChem Compound Summary for CID 79858.

-

General Triazinone Chemistry: MDPI Molecules, "Thermal Investigations of Annelated Triazinones".

-

Mechanism of Decomposition: Journal of the Chemical Society, "The thermal decomposition of 1-methyl-1,2,3-benzotriazin-4-(1H)-one".

Sources

6-bromo-1H-1,2,3-benzotriazin-4-one as a heterocyclic building block

A Heterocyclic Building Block for Divergent Scaffold Synthesis[1]

Part 1: Executive Summary & Strategic Value

6-bromo-1H-1,2,3-benzotriazin-4-one is not merely a static intermediate; it is a "spring-loaded" electrophile.[1] For the medicinal chemist, this scaffold offers a rare duality:

-

Structural Stability: It serves as a robust core for Suzuki-Miyaura and Buchwald-Hartwig cross-couplings via the C6-bromide handle, allowing rapid expansion into chemical space.[1]

-

Latent Reactivity: Under specific thermal or photochemical conditions, the triazine ring extrudes molecular nitrogen (

), generating a reactive diradical or zwitterionic intermediate that collapses into isoindolinones or indazoles .

This guide details the synthesis, handling, and strategic application of this compound, moving beyond basic preparations to focus on its utility in high-throughput library generation.[1]

Part 2: Chemical Profile & Properties[2][3][4]

| Property | Data |

| CAS Number | 19064-67-6 (General benzotriazinone core ref) |

| Molecular Formula | |

| Molecular Weight | 226.03 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in |

| pKa (Calculated) | ~6.5 (N-H acidity) |

| Key Hazard | Potential Explosive Decomposition. The N-N-N linkage can release |

Part 3: Synthesis Protocol (The "Self-Validating" Method)

The most reliable route to the 1,2,3-benzotriazin-4-one core involves the diazotization of anthranilamide derivatives.[1][2] For the 6-bromo analog, we begin with 2-amino-5-bromobenzamide .[1]

Reaction Scheme

The synthesis relies on the generation of a diazonium salt which undergoes immediate intramolecular capture by the amide nitrogen.[1]

Figure 1: Diazotization-cyclization pathway for core synthesis.[1]

Step-by-Step Protocol

Note: This protocol is adapted from standard benzotriazinone syntheses and optimized for halogenated derivatives.

Reagents:

-

2-Amino-5-bromobenzamide (10.0 mmol, 2.15 g)[1]

-

Sodium Nitrite (

) (11.0 mmol, 0.76 g) -

Glacial Acetic Acid (20 mL)

-

Sulfuric Acid (conc., 2 mL)

-

Ice/Water bath[3]

Procedure:

-

Slurry Formation: In a 100 mL round-bottom flask, suspend the 2-amino-5-bromobenzamide in glacial acetic acid. Add the sulfuric acid dropwise.[1] The mixture may warm slightly; cool to 0–5°C in an ice bath. Critical: Ensure vigorous stirring to prevent localized hotspots.[1]

-

Diazotization: Dissolve

in minimal water (approx. 2-3 mL).[1] Add this solution dropwise to the acidified amine slurry, maintaining the internal temperature below 5°C .-

Checkpoint: The suspension will thin and change color (often to yellow/orange) as the diazonium species forms and rapidly cyclizes.

-

-

Cyclization: Allow the reaction to stir at 0°C for 1 hour, then slowly warm to room temperature over 2 hours.

-

Isolation: Pour the reaction mixture into 100 mL of ice-cold water. The product will precipitate as a solid.[1][3]

-

Purification: Filter the solid. Wash copiously with cold water to remove acid traces, then with cold diethyl ether to remove unreacted organic impurities.[1] Dry under vacuum at 40°C.[1]

-

Yield Expectation: 75–85%.

-

Part 4: Functionalization & Reactivity Map[1]

The 6-bromo-1,2,3-benzotriazin-4-one scaffold offers three distinct vectors for diversification.

Figure 2: Divergent reactivity profile. Path C is unique to the benzotriazinone core.[1]

1. Palladium-Catalyzed Cross-Coupling (Path B)

The C6-bromide is highly activated due to the electron-withdrawing nature of the triazine ring.[1]

-

Suzuki-Miyaura: Compatible with boronic acids.[1]

-

Catalyst:

or -

Base:

or -

Solvent: Dioxane/Water (4:1).

-

Note: Perform coupling before denitrogenative reactions to preserve the triazine core if desired.

-

2. Denitrogenative Ring Contraction (Path C)

This is the "killer application" for this building block. Upon heating (often >150°C) or irradiation, the triazine ring loses

-

Mechanism: Formation of a diradical/zwitterion intermediate.[1]

-

Application: In the presence of internal or external nucleophiles/alkenes, this collapses into isoindolinones , a scaffold found in drugs like Pazinaclone or Valmezam analogs.[1]

-

Recent Advance: Visible-light-mediated denitrogenation (Blue LED, 420 nm) allows this transformation at room temperature, preserving sensitive functional groups [1].[1]

Part 5: Applications in Drug Discovery[1]

Case Study: Nematicidal Agents

Research has demonstrated that N3-substituted benzotriazinones (derived via Path A) exhibit potent activity against Meloidogyne incognita (root-knot nematode).[1] The 6-bromo derivative serves as a lead for SAR (Structure-Activity Relationship) studies, where the bromine is replaced by lipophilic groups to improve membrane permeability [2].[1]

Case Study: Kinase Inhibitor Scaffolds

The benzotriazinone core mimics the adenine binding mode of ATP.[1] By utilizing the 6-bromo handle to introduce aryl groups (via Suzuki coupling), researchers can access the hydrophobic pocket of kinase domains. Subsequent denitrogenation can "lock" the conformation into a stable isoindolinone if the triazine metabolic stability is a concern [3].[1]

Part 6: Safety & Handling (Crucial)

-

Thermal Stability: While 1,2,3-benzotriazin-4-ones are generally more stable than their non-oxidized benzotriazine counterparts, they are high-nitrogen energetic materials.[1]

-

Rule: Never heat the neat solid above 180°C without a blast shield.[1]

-

DSC Testing: Always perform Differential Scanning Calorimetry (DSC) before scaling up >5g.

-

-

Chemical Compatibility: Avoid strong reducing agents (e.g.,

) unless ring destruction is intended.

References

-

Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. Source: Organic Letters (2024). URL:[Link]

-

Synthesis and Nematicidal Activities of 1,2,3-Benzotriazin-4-one Derivatives against Meloidogyne incognita. Source: Journal of Agricultural and Food Chemistry (2015). URL:[Link]

-

Divergent Reactivity of 1,2,3-Benzotriazin-4(3H)-ones: Photocatalytic Synthesis of 3-Substituted Isoindolinones. Source: Journal of Organic Chemistry (2024). URL:[Link]

-

Process for preparing 2-amino-5-bromobenzamide derivatives (Patent EP2213654A1). Source: European Patent Office.[1][4] URL:

Sources

Methodological & Application

synthesis of 6-bromo-1H-1,2,3-benzotriazin-4-one from 2-amino-5-bromobenzamide

Application Note: Synthesis of 6-bromo-1H-1,2,3-benzotriazin-4-one

Abstract

This application note provides a comprehensive and detailed protocol for the . 1,2,3-Benzotriazin-4-ones are a class of heterocyclic compounds recognized for their significant biological activities and utility as synthetic intermediates.[1][2] This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization data. The described method is a classical and reliable approach involving the diazotization of a primary arylamine followed by an intramolecular cyclization to yield the target heterocycle.

Introduction and Scientific Background

The 1,2,3-benzotriazin-4-one scaffold is a privileged structure in medicinal chemistry and agrochemicals, with derivatives exhibiting a range of biological activities, including nematicidal properties.[1][3] The synthesis of these heterocycles is, therefore, of significant interest. The most common and direct method for preparing 1,2,3-benzotriazin-4-ones is the diazotization of 2-aminobenzamides.[1]

This process involves two key transformations:

-

Diazotization: The conversion of the primary aromatic amino group of 2-amino-5-bromobenzamide into a diazonium salt using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl).[4]

-

Intramolecular Cyclization: The resulting diazonium salt is an electrophilic intermediate that undergoes a rapid intramolecular attack from the nucleophilic amide nitrogen, leading to the formation of the stable six-membered triazinone ring.

The overall reaction is a tandem diazotization/cyclization process that efficiently constructs the desired heterocyclic system.[5]

Reaction Mechanism

The synthesis proceeds via a well-established two-step mechanism initiated by the formation of the reactive nitrosating agent, the nitrosonium ion (NO⁺), from sodium nitrite and hydrochloric acid.

Step 1: Diazotization The primary amine of 2-amino-5-bromobenzamide acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule result in the formation of a thermally unstable aryl diazonium salt intermediate.[4]

Step 2: Intramolecular Cyclization The amide nitrogen of the intermediate then performs a nucleophilic attack on the electrophilic terminal nitrogen of the diazonium group. This cyclization event, followed by deprotonation, yields the final product, 6-bromo-1H-1,2,3-benzotriazin-4-one, with the expulsion of water.

Caption: Reaction mechanism overview.

Experimental Protocol

Materials and Equipment

| Materials & Reagents | Grade | Supplier |

| 2-amino-5-bromobenzamide | ≥98% | e.g., Sigma-Aldrich |

| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97% | e.g., Sigma-Aldrich |

| Hydrochloric Acid (HCl), conc. | 37% | e.g., Fisher Scientific |

| Deionized Water (H₂O) | In-house | |

| Ethanol (EtOH) | Reagent Alcohol | e.g., Fisher Scientific |

| Starch-Iodide Paper | e.g., Whatman |

| Equipment |

| 250 mL Three-neck round-bottom flask |

| Magnetic stirrer and stir bar |

| Thermometer (-20 to 100 °C) |

| Dropping funnel |

| Ice-salt bath |

| Büchner funnel and filter flask |

| Whatman No. 1 filter paper |

| Vacuum source |

| Beakers and graduated cylinders |

| pH indicator paper |

| Melting point apparatus |

Quantitative Data Summary

| Reagent | Mol. Wt. ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |

| 2-amino-5-bromobenzamide | 215.04 | 10.75 | 50.0 | 1.0 |

| Sodium Nitrite (NaNO₂) | 69.00 | 3.62 | 52.5 | 1.05 |

| Hydrochloric Acid (conc.) | 36.46 | ~17.1 mL | ~200 | 4.0 |

Step-by-Step Synthesis Procedure

-

Preparation of Amine Suspension: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer, add 2-amino-5-bromobenzamide (10.75 g, 50.0 mmol). To this, add 50 mL of deionized water followed by the slow addition of concentrated hydrochloric acid (17.1 mL, ~200 mmol). Stir the resulting suspension.

-

Causality: The acid protonates the amine, forming a more soluble hydrochloride salt and provides the acidic medium necessary to generate nitrous acid from sodium nitrite.

-

-

Cooling: Place the flask in an ice-salt bath and cool the stirred suspension to between 0 °C and 5 °C.

-

Diazotization: In a separate beaker, dissolve sodium nitrite (3.62 g, 52.5 mmol) in 20 mL of cold deionized water. Transfer this solution to a dropping funnel. Add the sodium nitrite solution dropwise to the cold amine suspension over 30-45 minutes. The internal temperature must be maintained below 5 °C throughout the addition.[8]

-

Causality: Slow, dropwise addition is crucial for controlling the exothermic reaction and preventing a dangerous temperature spike. A slight excess of sodium nitrite ensures the complete conversion of the primary amine.

-

-

Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes. The reaction mixture should become a clear, yellowish solution.

-

Trustworthiness: To confirm the completion of the diazotization, test for the presence of excess nitrous acid. Dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper. The paper should turn blue/black instantly. If it does not, a small amount of additional sodium nitrite solution may be needed.[6]

-

-

Cyclization and Precipitation: Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for 1-2 hours. A pale yellow or off-white precipitate of the product will form as the cyclization proceeds.

-

Product Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake sequentially with two portions of cold deionized water (2 x 50 mL) to remove inorganic salts, followed by a wash with a small amount of cold ethanol to remove residual starting materials and soluble impurities.

-

Drying: Press the solid as dry as possible on the funnel, then transfer it to a watch glass and dry in a desiccator or a vacuum oven at 50-60 °C to a constant weight.

Purification (Optional)

For higher purity, the crude product can be recrystallized from glacial acetic acid or ethanol to yield a crystalline solid.

Experimental Workflow Visualization

Caption: Step-by-step experimental workflow.

Characterization of 6-bromo-1H-1,2,3-benzotriazin-4-one

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

-

Melting Point: Compare the observed melting point with the literature value.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons. Due to the substitution pattern, three distinct aromatic signals are expected, likely appearing as a doublet, a doublet of doublets, and another doublet in the range of δ 7.5-8.5 ppm. A broad singlet corresponding to the N-H proton will also be present at a lower field.[9]

-

¹³C NMR: The carbon NMR spectrum will display signals for the seven unique carbon atoms in the molecule. The carbonyl carbon (C=O) is typically the most downfield signal, appearing in the range of δ 160-170 ppm.[10] The six aromatic carbons will appear in the range of δ 110-150 ppm.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and an (M+2)⁺ peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom.

Safety and Hazard Management

This procedure must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

2-amino-5-bromobenzamide: May cause skin and eye irritation. Avoid inhalation of dust.

-

Sodium Nitrite (NaNO₂): Oxidizer and Toxic. May intensify fire and is toxic if swallowed. Keep away from combustible materials.

-

Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

-

Aryl Diazonium Salts: These intermediates are thermally unstable and can be explosive when isolated in a dry, solid state.[6][8][11] This protocol is designed to keep the diazonium salt in a cold aqueous solution at all times, which is a critical safety measure.

-

Gas Evolution: The reaction may produce nitrogen oxides (NOx), which are toxic. The potential for rapid decomposition of the diazonium salt can lead to a sudden release of nitrogen (N₂) gas, causing pressure buildup.[6]

Emergency Protocol: In case of a temperature runaway during the nitrite addition, have a quenching agent, such as a solution of sulfamic acid, ready to destroy excess nitrous acid.

References

-

Shafiq, M., et al. (2009). 6-Bromo-1-ethyl-1H-2,1-benzothiazin-4(3H). Acta Crystallographica Section E: Structure Reports Online, 65(11), o2796. [Link]

-

García-Lacuna, J., & Baumann, M. (2024). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. Organic Letters, 26(11), 2371–2375. [Link]

-

Khan, I., & Ibrar, A. (2017). 1,2,3-Benzotriazin-4(3H)-ones: Synthesis, Reactions and Applications. ResearchGate. [Link]

-

Chen, J., et al. (2015). Reactive Chemical Hazards of Diazonium Salts. Journal of Thermal Analysis and Calorimetry, 122, 859–867. [Link]

-

Damschroder, R. E., & Peterson, W. D. (1940). 1,2,3-Benzotriazole. Organic Syntheses, 20, 16. [Link]

-

Kostenko, A. D., et al. (2024). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. Beilstein Journal of Organic Chemistry, 20, 1269–1278. [Link]

-

Pappuru, S., et al. (2017). Synthesis and Characterisation of Benzotriazole or Benzoxazole Phenoxide Ligands Supported Nb and Ta Metal Complexes. Royal Society of Chemistry. [Link]

-

Shafiq, M., et al. (2011). 6-Bromo-4-hydrazinylidene-1-methyl-3H-2λ6,1-benzothiazine-2,2-dione. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2078. [Link]

-

LibreTexts Chemistry. (2025). 14.9: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

Al-Masoudi, W. A. (2007). Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol. Baghdad Science Journal, 4(2). [Link]

-

Lu, Z., et al. (2025). Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid (2-ANDSA). Emergency Management Science and Technology, 5, e012. [Link]

-

Kostenko, A. D., et al. (2024). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. Beilstein Archives. [Link]

-

Anderson, K. W., et al. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters, 22(18), 7170–7171. [Link]

-

Gunawan, G. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 205-234. [Link]

-

Chang, Y.-C., et al. (2021). Cobalt-Catalyzed Cyclization of 2-Bromobenzamides with Carbodiimides: A New Route for the Synthesis of 3-(Imino)isoindolin-1-ones. Molecules, 26(23), 7212. [Link]

-

Hoffman, R. V. (1981). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses, 60, 121. [Link]

-

BYJU'S. (2019). Diazotization Reaction Mechanism. BYJU'S. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Nematicidal Activities of 1,2,3-Benzotriazin-4-one Derivatives against Meloidogyne incognita. | Merck [merckmillipore.com]

- 4. byjus.com [byjus.com]

- 5. Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 7. maxapress.com [maxapress.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. rsc.org [rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pubs.acs.org [pubs.acs.org]

step-by-step protocol for diazotization of 2-amino-5-bromobenzamide

Executive Summary & Mechanistic Insight[1][2]

The diazotization of 2-amino-5-bromobenzamide is a bifurcated chemical pathway. Unlike simple anilines where the diazonium salt is a relatively stable intermediate at low temperatures, ortho-aminobenzamides possess an internal nucleophile (the amide nitrogen).

Upon generation of the diazonium species (Intermediate A ), the molecule undergoes a rapid, spontaneous intramolecular cyclization (N-N bond formation) to yield 6-bromo-1,2,3-benzotriazin-4(3H)-one (Product B ). This cyclization is the dominant pathway in aqueous acidic media.

-

Objective A (Cyclization): If your goal is the benzotriazinone scaffold, this protocol provides the standard aqueous/acetic acid route.

-

Objective B (Sandmeyer/Substitution): If your goal is to displace the diazonium group (e.g., to form 2-cyano-5-bromobenzamide), you must interrupt this cyclization using non-aqueous conditions or immediate trapping.

This guide primarily details the Aqueous-Acetic Acid Protocol , which is the industry standard for generating the diazonium species and its subsequent cyclized product.

Mechanistic Pathway (Graphviz Visualization)

Figure 1: Mechanistic divergence of 2-aminobenzamide diazotization. The green path represents the thermodynamic sink in aqueous media.

Health, Safety, and Environment (HSE)

-

Diazonium Hazards: Although benzotriazinones are stable, the intermediate diazonium salts are energetic and potentially explosive if allowed to dry. Never dry the diazonium intermediate. Process it immediately.

-

Brominated Aromatics: 2-amino-5-bromobenzamide is an organobromine compound; assume potential toxicity and handle in a fume hood.

-

Nitrosyl Chloride (

): In HCl media, toxic

Materials & Equipment

| Component | Specification | Role |

| Substrate | 2-Amino-5-bromobenzamide (>98%) | Starting Material |

| Acid Source | Glacial Acetic Acid (AcOH) + 37% HCl | Solvent & Proton Source |

| Nitrosating Agent | Sodium Nitrite ( | Diazotization Reagent |

| Quenching | Urea or Sulfamic Acid | Scavenges excess |

| Monitoring | Starch-Iodide Paper | Detects excess Nitrite (Turns Blue) |

| Cooling | Ice/Salt Bath (-10°C to 0°C) | Thermal Control |

Detailed Protocol: Aqueous-Acetic Acid Route

This method uses acetic acid to solubilize the hydrophobic benzamide, ensuring complete reaction before the diazonium salt precipitates or cyclizes.

Phase 1: Solubilization & Acidification

-

Charge Reactor: In a 3-neck round-bottom flask equipped with an overhead stirrer and internal thermometer, add 10.0 g (46.5 mmol) of 2-amino-5-bromobenzamide.

-

Solvent Addition: Add 60 mL of Glacial Acetic Acid . Stir at room temperature until a fine suspension or partial solution is achieved.

-

Expert Note: Pure water is a poor solvent for this substrate. Acetic acid is critical for homogeneity.

-

-

Acidification: Slowly add 20 mL of conc. HCl (37%) . The mixture may warm slightly (exothermic).

-

Cooling: Immerse the flask in an ice/salt bath. Cool the internal temperature to 0–5°C .

Phase 2: Diazotization

-

Reagent Prep: Dissolve 3.5 g (51 mmol, 1.1 equiv) of Sodium Nitrite (

) in 10 mL of water . -

Addition: Add the

solution dropwise via an addition funnel.-

Critical Parameter: Maintain internal temperature < 5°C .

-

Observation: The mixture will turn clear (formation of diazonium salt) and then likely become turbid again as the triazinone begins to form/precipitate.

-

-

Stirring: Stir vigorously at 0–5°C for 30–45 minutes .

-

Validation: Spot a drop of the reaction mixture onto Starch-Iodide paper .

-

Result: Instant blue/black color indicates excess nitrous acid (Reaction Complete).

-

Correction: If no color change, add additional 0.1 equiv of

and stir for 15 min.

-

Phase 3: Processing (Choose Pathway)

Option A: Isolation of 6-Bromo-1,2,3-benzotriazin-4(3H)-one (Cyclization)

-

Allow the reaction mixture to warm to room temperature (20–25°C) and stir for 1–2 hours. The diazonium species will cyclize.

-

Pour the mixture into 200 mL of ice-cold water .

-

Filter the resulting precipitate.

-

Wash the cake with cold water (

mL) to remove acid and salts. -

Recrystallize from Ethanol or Acetic Acid if necessary.

Option B: Sandmeyer Reaction (Substitution)

Note: This must be performed while the mixture is still at 0°C, immediately after Step 8.

-

Quench Excess Nitrite: Add solid Urea or Sulfamic Acid until starch-iodide paper no longer turns blue. This prevents side reactions with the copper catalyst.

-

Transfer: Transfer the cold diazonium solution immediately into a vessel containing the copper salt (e.g., CuCN or CuBr) dissolved in the appropriate acid, maintained at the required temperature for the Sandmeyer transformation.

Workflow Visualization

Figure 2: Operational workflow for the diazotization protocol.

Troubleshooting & Critical Process Parameters (CPPs)

| Issue | Probable Cause | Corrective Action |

| Incomplete Dissolution | Insufficient Acetic Acid or low temp before acid addition. | Increase AcOH ratio. Ensure substrate is a fine powder before addition. |

| Runaway Exotherm | Fast addition of | Stop addition. Add internal ice. Resume only when T < 5°C. |

| No Blue on Starch Paper | Nitrite consumed or bad paper. | Add 10% excess |

| Oiling Out | Decomposition of diazonium salt (Phenol formation). | Temperature was too high (>10°C). Maintain strict cold chain. |

| Unexpected Precipitate | Premature cyclization to Triazinone. | This is chemically inherent. If Sandmeyer is the goal, proceed faster or use non-aqueous conditions (t-Butyl Nitrite in Acetonitrile). |

References

-

Detailed Sandmeyer Mechanisms

-

Synthesis of Benzotriazinones via Diazotization

- Source: National Institutes of Health (PMC). "Continuous Flow Synthesis of Benzotriazin-4(3H)-ones.

-

URL:[Link]

-

Solubility & Handling of Halogenated Benzamides

-

Source: ChemicalBook. "2-Amino-5-bromobenzamide Properties and Synthesis."[6]

-

-

General Diazotization Protocols (Organic Syntheses)

Sources

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes [vedantu.com]

- 3. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. 2-AMINO-5-BROMOBENZAMIDE | 16313-66-9 [chemicalbook.com]

- 7. Diazotisation [organic-chemistry.org]

Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 6-bromo-1H-1,2,3-benzotriazin-4-one

Introduction: Unlocking Novel Chemical Space with Benzotriazinones

The 1,2,3-benzotriazin-4-one scaffold is a cornerstone in medicinal chemistry and materials science, offering a versatile platform for the development of novel molecular entities. The strategic functionalization of this core structure is paramount for tuning its physicochemical and pharmacological properties. Among the myriad of synthetic methodologies, the Suzuki-Miyaura cross-coupling reaction stands out as a powerful and robust tool for the formation of carbon-carbon bonds.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of Suzuki cross-coupling reactions specifically utilizing 6-bromo-1H-1,2,3-benzotriazin-4-one as a key building block.

The presence of a bromine atom at the 6-position of the benzotriazinone ring offers a reactive handle for palladium-catalyzed cross-coupling, enabling the introduction of a diverse array of aryl and heteroaryl substituents. This protocol will delve into the mechanistic underpinnings of the reaction, provide optimized experimental procedures, and offer insights into troubleshooting and reaction optimization.

Theoretical Framework: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed process that couples an organoboron compound (nucleophile) with an organohalide or pseudohalide (electrophile).[3][4] The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of 6-bromo-1H-1,2,3-benzotriazin-4-one. This step forms a square planar Pd(II) intermediate. The reactivity of the C-Br bond can be influenced by the electronic properties of the benzotriazinone ring system.[3]

-

Transmetalation: In this step, the organic moiety from the organoboron species (e.g., an arylboronic acid) is transferred to the palladium center. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[1] The choice of base is critical and can significantly impact the reaction rate and yield.[6]

-

Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic ligands on the palladium center couple. The Pd(0) catalyst is regenerated, ready to re-enter the catalytic cycle.[4]

Caption: Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

Experimental Protocols: A Step-by-Step Guide

This section provides a representative protocol for the Suzuki cross-coupling of 6-bromo-1H-1,2,3-benzotriazin-4-one with a generic arylboronic acid. It is crucial to note that optimization of reaction conditions may be necessary for different arylboronic acids.

Materials and Reagents

-

6-bromo-1H-1,2,3-benzotriazin-4-one

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equivalents)

-

Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Standard laboratory glassware for organic synthesis (flame-dried)

-

Inert gas supply (Nitrogen or Argon)

Reaction Setup and Execution

Caption: Figure 2: Experimental workflow for the Suzuki cross-coupling reaction.

Detailed Procedure:

-

Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 6-bromo-1H-1,2,3-benzotriazin-4-one (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

-

Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

-

Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C).

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate, CH₂Cl₂).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-1H-1,2,3-benzotriazin-4-one.[7][8][9]

Key Reaction Parameters and Optimization

The success of the Suzuki cross-coupling reaction is highly dependent on the careful selection of several key parameters.

| Parameter | Common Choices | Rationale and Expert Insights |